N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
CAS No.:
Cat. No.: VC16695641
Molecular Formula: C11H9F3N4O2S
Molecular Weight: 318.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9F3N4O2S |
|---|---|
| Molecular Weight | 318.28 g/mol |
| IUPAC Name | 2-[methyl-[4-(1,3-thiazol-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
| Standard InChI | InChI=1S/C11H9F3N4O2S/c1-18(5-8(19)20)10-16-6(9-15-2-3-21-9)4-7(17-10)11(12,13)14/h2-4H,5H2,1H3,(H,19,20) |
| Standard InChI Key | RGZOTUSMUYLTPD-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=NC=CS2 |
Introduction
N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a synthetic organic compound that combines a thiazole ring, a pyrimidine core, and a trifluoromethyl functional group. These structural features are often associated with bioactive molecules, particularly in medicinal chemistry, due to their ability to interact with biological targets.
Synthesis
The synthesis of this compound likely involves:
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Formation of the Pyrimidine Core: Typically synthesized via condensation reactions involving urea or guanidine derivatives.
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Introduction of the Thiazole Ring: Achieved through cyclization reactions of thioamides or related precursors.
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Addition of the Trifluoromethyl Group: Introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
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Final Coupling with Glycine Derivative: Using methylation and amidation reactions.
Biological Relevance
Compounds containing similar structural motifs have demonstrated:
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Antimicrobial Activity: Thiazole and pyrimidine derivatives are known for inhibiting bacterial and fungal growth by targeting enzymes critical to microbial survival .
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Cytotoxicity Against Cancer Cells: Trifluoromethylated pyrimidines exhibit selective cytotoxicity against cancer cell lines, such as MCF7 (breast cancer) and HepG2 (liver cancer) .
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Pharmacokinetics: The trifluoromethyl group enhances metabolic stability and bioavailability, making such compounds promising drug candidates.
Potential Applications
This compound's unique structure suggests potential applications in:
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Drug Discovery: As a lead compound for antimicrobial or anticancer agents.
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Agriculture: As a pesticide or herbicide due to its potential toxic effects on pests.
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Material Science: The trifluoromethyl group may impart thermal and chemical stability for industrial uses.
Research Findings
Studies on related compounds provide insights into its potential:
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Antimicrobial Activity:
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Cytotoxicity:
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Pharmacological Properties:
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High lipophilicity due to the trifluoromethyl group aids in crossing biological membranes, enhancing drug efficacy.
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Comparison with Related Compounds:
| Characteristic | N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine | Related Compounds |
|---|---|---|
| Antimicrobial Activity | Likely high due to thiazole-pyrimidine synergy | Variable depending on substituents |
| Cytotoxicity | Expected moderate to high | Ranges from low to high |
| Stability | Enhanced by trifluoromethyl group | Lower without electron-withdrawing groups |
Limitations and Future Directions
While promising, the compound requires further investigation:
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Toxicological Studies: To assess safety profiles in vivo.
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Optimization of Synthesis: For cost-effective production at scale.
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Structure-Activity Relationship (SAR) Studies: To refine its pharmacological properties.
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